molecular formula C11H14O3 B1296735 Methyl 4-phenoxybutanoate CAS No. 21273-27-8

Methyl 4-phenoxybutanoate

Cat. No.: B1296735
CAS No.: 21273-27-8
M. Wt: 194.23 g/mol
InChI Key: SSRVFHVMEFTYQS-UHFFFAOYSA-N
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Description

Methyl 4-phenoxybutanoate is an organic compound with the chemical formula C({11})H({14})O(_{3}). It is a colorless liquid with a sweet, floral odor and is commonly used in the fragrance industry. This compound has also gained attention in the scientific community due to its potential biological activity and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-phenoxybutanoate can be synthesized through the esterification of 4-phenoxybutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can yield alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: 4-phenoxybutanoic acid.

    Reduction: 4-phenoxybutanol.

    Substitution: Various substituted butanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-phenoxybutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: Apart from its use in fragrances, it is also used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of methyl 4-phenoxybutanoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For instance, it may modulate enzyme activity or receptor binding, leading to its observed biological effects .

Comparison with Similar Compounds

  • Methyl 4-methoxybutanoate
  • Methyl 4-ethoxybutanoate
  • Methyl 4-butoxybutanoate

Comparison: Methyl 4-phenoxybutanoate is unique due to its phenoxy group, which imparts distinct chemical and biological properties compared to its analogs. The presence of the phenoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 4-phenoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-11(12)8-5-9-14-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRVFHVMEFTYQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340858
Record name Methyl 4-phenoxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21273-27-8
Record name Methyl 4-phenoxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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